Cas no 922644-37-9 (3-(ethylsulfanyl)-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide)

3-(Ethylsulfanyl)-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide is a specialized organic compound featuring a benzamide core linked to a thiophene-substituted thiazole moiety via an ethylsulfanyl bridge. This structure confers potential utility in medicinal chemistry and material science due to its heterocyclic diversity and sulfur-rich framework. The thiazole and thiophene groups enhance electronic properties, making it a candidate for applications in pharmaceuticals or optoelectronic materials. Its synthetic versatility allows for further functionalization, enabling tailored modifications for specific research or industrial needs. The compound's stability and reactivity profile suggest suitability as an intermediate in the development of bioactive molecules or functional materials.
3-(ethylsulfanyl)-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide structure
922644-37-9 structure
Product Name:3-(ethylsulfanyl)-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide
CAS No:922644-37-9
MF:C16H14N2OS3
MW:346.490159511566
CID:5496462
Update Time:2025-11-01

3-(ethylsulfanyl)-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 3-(ethylthio)-N-[4-(2-thienyl)-2-thiazolyl]-
    • 3-(ethylsulfanyl)-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide
    • Inchi: 1S/C16H14N2OS3/c1-2-20-12-6-3-5-11(9-12)15(19)18-16-17-13(10-22-16)14-7-4-8-21-14/h3-10H,2H2,1H3,(H,17,18,19)
    • InChI Key: UEGMNXQEHHPUBT-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2SC=CC=2)=CS1)(=O)C1=CC=CC(SCC)=C1

3-(ethylsulfanyl)-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2647-0041-2μmol
3-(ethylsulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide
922644-37-9 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2647-0041-5μmol
3-(ethylsulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide
922644-37-9 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2647-0041-10μmol
3-(ethylsulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide
922644-37-9 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2647-0041-20μmol
3-(ethylsulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide
922644-37-9 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2647-0041-1mg
3-(ethylsulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide
922644-37-9 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2647-0041-2mg
3-(ethylsulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide
922644-37-9 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2647-0041-3mg
3-(ethylsulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide
922644-37-9 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2647-0041-4mg
3-(ethylsulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide
922644-37-9 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2647-0041-5mg
3-(ethylsulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide
922644-37-9 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2647-0041-10mg
3-(ethylsulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide
922644-37-9 90%+
10mg
$79.0 2023-05-16

Additional information on 3-(ethylsulfanyl)-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide

Introduction to 3-(ethylsulfanyl)-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide (CAS No. 922644-37-9) and Its Emerging Applications in Chemical Biology

3-(ethylsulfanyl)-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide, identified by its unique Chemical Abstracts Service (CAS) number 922644-37-9, represents a novel compound with significant potential in the field of chemical biology and pharmaceutical research. This heterocyclic benzamide derivative combines structural features from thiophene, thiazole, and benzamide moieties, which are well-documented for their diverse biological activities. The compound's molecular architecture suggests a rich interplay of electronic and steric effects, making it a promising candidate for further exploration in drug discovery and mechanistic studies.

The presence of an ethylsulfanyl group at the 3-position of the benzamide moiety introduces a polar sulfur atom that may enhance solubility and interact with biological targets. Additionally, the thiophen-2-yl substituent at the 4-position of the benzamide ring adds another layer of complexity, potentially influencing both metabolic stability and binding affinity. The 1,3-thiazol core is particularly noteworthy, as thiazole derivatives are widely recognized for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, making compounds like 3-(ethylsulfanyl)-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide valuable for virtual screening campaigns. Studies have shown that thiophene-based scaffolds can modulate enzyme activity by binding to specific pockets within the active site. For instance, derivatives of thiazole have been reported to inhibit kinases and proteases involved in cancer progression. The benzamide moiety further expands the compound's potential by allowing hydrogen bonding interactions with biological receptors.

In vitro investigations have begun to unravel the pharmacological profile of 3-(ethylsulfanyl)-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide. Preliminary assays suggest that this compound exhibits moderate activity against certain bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. The ethylsulfanyl group may play a critical role in these interactions by forming hydrogen bonds or participating in hydrophobic interactions with bacterial targets.

The integration of machine learning models has accelerated the process of identifying lead compounds for further optimization. By leveraging large datasets of bioactive molecules, researchers can predict the binding affinity of 3-(ethylsulfanyl)-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide to various protein targets. This approach has been particularly effective in identifying compounds that modulate transcription factors or surface receptors implicated in neurological disorders. The versatility of this scaffold allows for structural modifications that could enhance selectivity and reduce off-target effects.

Future studies may explore the synthesis of analogs by varying substituents on the thiophene and thiazole rings. For example, introducing halogen atoms or nitrogen-containing groups could alter electronic properties and influence binding modes. Such modifications could lead to compounds with improved pharmacokinetic profiles or novel mechanisms of action. Additionally, exploring prodrug strategies might enhance bioavailability while maintaining efficacy.

The growing interest in targeted protein degradation has opened new avenues for therapeutic intervention. Compounds like 3-(ethylsulfanyl)-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide could be engineered to recruit degradation machinery via proteolysis-targeting chimeras (PROTACs). This technology leverages molecular glues to induce ubiquitination and degradation of disease-causing proteins. The benzamide moiety's ability to form stable complexes with proteins makes it an ideal candidate for such applications.

Emerging evidence also highlights the potential of this compound in addressing inflammatory diseases. Thiazole derivatives have been linked to modulation of nuclear factor kappa B (NFκB) signaling pathways, which play a central role in inflammation. By targeting key enzymes such as IkB kinase (IKK), 3-(ethylsulfanyl)-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide could offer a new therapeutic approach for conditions like rheumatoid arthritis or inflammatory bowel disease.

The role of sulfhydryl groups in biological systems cannot be overstated. The ethylsulfanyl moiety in this compound may participate in redox-sensitive mechanisms, interacting with glutathione or other thiols to modulate cellular stress responses. Such interactions could be exploited for developing treatments against oxidative stress-related disorders or cancer chemoresistance.

Computational modeling has further revealed insights into the conformational flexibility of 3-(ethylsulfanyl)-N-4-(thiophen-2-y l)-1,3-thiazol -2 -y lbenzamide. Molecular dynamics simulations suggest that the thiophene ring adopts multiple rotamers depending on solvent environment, which may impact binding affinity and metabolic stability. These findings underscore the importance of considering dynamic properties when designing novel bioactive molecules.

Collaborative efforts between medicinal chemists and bioinformaticians have streamlined hit identification processes using high-throughput screening (HTS) platforms coupled with artificial intelligence (AI). Predictive models trained on experimental data can prioritize compounds like 3-(ethylsulfanyl)-N -4 - (thiophen - 2 - yl ) - 1 , 3 - thiazol - 2 - ylbenzamide based on predicted bioactivity scores before wet-lab validation begins.

The synthesis pathways for this compound remain an area ripe for innovation. While traditional methods involving condensation reactions between appropriate precursors are feasible, green chemistry approaches could improve sustainability by reducing waste or energy consumption during production. Catalytic methods might also enhance yield while minimizing harsh reaction conditions.

Regulatory considerations play a crucial role in advancing candidates like 3 -( ethyl sulfanyl ) - N - 4 -( thiophen - 2 - yl ) - 1 , 3 - thiazol - 2 - ylbenzamide through clinical development pipelines . Ensuring compliance with Good Manufacturing Practices (GMP) will be essential as researchers move toward Phase I trials assessing safety profiles . Preclinical toxicology studies will also provide critical data on potential side effects before human testing commences。

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD